molecular formula C26H25ClN2O5 B5043614 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B5043614
M. Wt: 480.9 g/mol
InChI Key: GFEPKXYSCJCNOJ-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding high efficiency . The reaction conditions often involve heating the mixture to around 45°C for about 45 minutes.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often utilize scalable catalytic processes. These methods may involve the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide stands out due to its unique combination of a benzoxazole core with triethoxybenzamide, which enhances its solubility and bioavailability. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-4-31-22-13-17(14-23(32-5-2)24(22)33-6-3)25(30)28-19-10-7-16(8-11-19)26-29-20-15-18(27)9-12-21(20)34-26/h7-15H,4-6H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEPKXYSCJCNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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